molecular formula C28H27NO5S B135816 Raloxifene N-Oxide CAS No. 195454-31-0

Raloxifene N-Oxide

Cat. No. B135816
M. Wt: 489.6 g/mol
InChI Key: KNADIZJVEMEXLS-UHFFFAOYSA-N
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Description

Raloxifene is a selective estrogen receptor modulator (SERM) that is clinically effective in preventing postmenopausal osteoporosis. It has been shown to have a vasculo-protective effect by stimulating nitric oxide (NO) production in endothelial cells and enhancing NO release in rat aorta, which is associated with increased endothelial nitric oxide synthase (eNOS) mRNA expression . Raloxifene's ability to lower ischemia susceptibility in the heart of ovariectomized rats also highlights its potential cardiovascular benefits .

Synthesis Analysis

The synthesis of raloxifene-related compounds has been explored in various studies. For instance, the sonochemical synthesis of a neodymium sesquioxide and graphene oxide nanocomposite has been reported for the sensitive electrochemical detection of raloxifene . This indicates the ongoing research into novel methods for synthesizing compounds that can interact with or detect raloxifene.

Molecular Structure Analysis

Raloxifene's molecular structure allows it to act as a potent inhibitor of human liver aldehyde oxidase, affecting the metabolism of other compounds . The bisphenol structure with a hydrophobic group on the benzothiophene ring system is crucial for its inhibitory potency .

Chemical Reactions Analysis

Raloxifene is susceptible to oxidation, forming N-oxide derivatives as primary degradation products . The presence of peroxide impurities in excipients such as povidone and crospovidone can significantly influence the stability of raloxifene hydrochloride in tablets, leading to the formation of N-oxide . Additionally, raloxifene can undergo bioactivation mediated by cytochrome P450 3A4, resulting in irreversible enzyme inhibition and thiol adduct formation . The oxygenation versus dehydrogenation pathways of raloxifene have been studied, with evidence suggesting that dehydrogenation to a reactive diquinone methide is a likely intermediate in CYP3A4 inactivation .

Physical and Chemical Properties Analysis

The physical and chemical properties of raloxifene are influenced by its interactions with various enzymes and excipients. Its ability to inhibit aldehyde oxidase and its susceptibility to oxidation by peroxide impurities in excipients are key aspects of its chemical behavior . The formation of thiol adducts through bioactivation by cytochrome P450 3A4 also reflects its reactive nature and potential for drug interactions . The studies on raloxifene's metabolism and stability provide insights into its physical and chemical properties, which are important for its pharmaceutical applications and potential side effects .

Scientific Research Applications

Vasculo-Protective Effects

Raloxifene, a selective estrogen receptor modulator (SERM), has been shown to activate endothelial nitric oxide synthase (eNOS) in human endothelial cells. This action stimulates endothelial NO production, which could have direct vasculo-protective effects (Simoncini & Genazzani, 2000). Similarly, raloxifene enhances NO release in the rat aorta, increasing eNOS mRNA expression and indicating potential benefits for vascular health (Rahimian et al., 2002).

Impact on Inflammation and Organ Dysfunction

Raloxifene has been evaluated for its anti-inflammatory properties. In ovariectomized rats, it mitigated multiple organ dysfunction syndrome (MODS) by inducing high levels of heat shock protein 70 (HSP70) and heme oxygenase 1 (HO-1), thus exerting antioxidant and anti-inflammatory capacities (Shen et al., 2017). Additionally, it inhibits lipopolysaccharide-induced nitric oxide production in macrophage cells, suggesting an anti-inflammatory action through blocking specific signaling pathways (Lee, Park, & Kim, 2008).

Protective Effects in Osteoarthritis and Bone Health

Raloxifene shows potential chondroprotective roles in osteoarthritis. It was observed to restore cell viability and reduce inflammatory markers in human osteoarthritis chondrocytes exposed to Interleukin-1 beta (IL-1β) (Tinti et al., 2011). Moreover, studies have indicated that raloxifene can improve bone mechanical properties independently of changes in bone mass, possibly through a cell-independent mechanism affecting bone material properties (Gallant et al., 2014).

Applications in Brain Health and Neurodegenerative Diseases

Raloxifene may offer benefits in treating various types of brain injuries and neurodegenerative diseases. It has shown protective effects against brain damage after traumatic brain injury (TBI) in mice and exhibited potential in clinical trials assessing effects on mild cognitive impairments (Veenman, 2020).

Other Therapeutic Implications

Raloxifene has been evaluated for its effects on cognition, mental health, sleep, and sexual function in menopausal women, with some evidence suggesting improvement in verbal memory and a decrease in the risk of mild cognitive impairment (Yang, Yu, & Zhang, 2013).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Raloxifene N-Oxide. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Raloxifene has shown pronounced protective effects against progressing brain damage after traumatic brain injury (TBI) in mice . It has also been assessed in various human clinical trials, including assaying its effects on mild cognitive impairments . For future human studies of raloxifene, to gain further insights regarding effects on neurodegeneration, cognitive impairment, and dementia, a dosage of 120 mg/kg of raloxifene (or higher, as up to 600 mg/kg) is optimal .

properties

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-[2-(1-oxidopiperidin-1-ium-1-yl)ethoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO5S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)35-28)27(32)19-6-11-23(12-7-19)34-17-16-29(33)14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNADIZJVEMEXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+](CC1)(CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173218
Record name Raloxifene N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raloxifene N-Oxide

CAS RN

195454-31-0
Record name Raloxifene N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195454310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raloxifene N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALOXIFENE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BRV5W297
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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